molecular formula C16H12O6 B570762 1,2,4-Benzenetricarboxylic acid benzyl ester CAS No. 16432-55-6

1,2,4-Benzenetricarboxylic acid benzyl ester

Cat. No.: B570762
CAS No.: 16432-55-6
M. Wt: 300.266
InChI Key: ROEVREPWQUNWAN-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid benzyl ester is a benzenetricarboxylate derivative of significant interest in organic and polymer chemistry research. This compound features a benzene core asymmetrically substituted with three carboxylate groups, one or more of which is esterified with benzyl alcohol . The asymmetry of the 1,2,4-substitution pattern on the aromatic ring can lead to the formation of complex, non-centrosymmetric structures, making it a valuable building block for synthesizing specialty polymers and metal-organic frameworks (MOFs) . Benzyl ester groups, in general, are widely employed in synthetic chemistry, particularly in peptide synthesis, where they serve as protective groups for carboxylic acid functionalities . The 1,2,4-Benzenetricarboxylic acid (trimellitic acid) parent structure from which this ester is derived is a known monomer in polymer chemistry . Researchers may explore this benzyl ester derivative as a precursor or intermediate in the development of novel polyesters, polyamides, and other functional materials. Furthermore, structurally related benzyl esters have been investigated for their biological activities, including use as insecticides and acaricides, suggesting potential applications in agrochemical research . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

4-phenylmethoxycarbonylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c17-14(18)11-6-7-12(13(8-11)15(19)20)16(21)22-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEVREPWQUNWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Homogeneous Phase Esterification

The foundational approach for synthesizing benzyl esters involves direct esterification of 1,2,4-benzenetricarboxylic acid with benzyl alcohol under acidic conditions. As demonstrated in analogous systems, p-toluenesulfonic acid serves as an effective catalyst, enabling water removal via azeotropic distillation. For instance, in the preparation of amino acid benzyl esters, refluxing cyclohexane with a Dean-Stark apparatus achieves >95% conversion by continuously removing water. Adapting this to the tricarboxylic system requires a molar excess of benzyl alcohol (3:1 stoichiometric ratio) and prolonged reaction times (8–12 hours) to ensure complete esterification of all three acid groups.

Key parameters include:

  • Temperature: 110–140°C (cyclohexane reflux)

  • Catalyst loading: 10–15 mol% p-toluenesulfonic acid

  • Solvent: Cyclohexane (non-hazardous alternative to toluene)

Phase homogeneity is critical, as highlighted in benzyl benzoate hydrolysis studies, where reaction efficiency correlates with single-phase operation. For tricarboxylic systems, maintaining homogeneity may require incremental benzyl alcohol addition to prevent precipitation of intermediate mono- or diesters.

Transesterification from Trimellitic Anhydride Derivatives

Alkali-Catalyzed Transesterification

Trimellitic anhydride’s methyl or ethyl esters can undergo transesterification with benzyl alcohol under basic conditions. Sodium methoxide (0.5–1.0 mol%) in anhydrous toluene facilitates this reaction at 80–100°C, with methanol removal driving equilibrium toward the benzyl ester. For the triester target, three successive transesterification steps are necessary, each requiring isolation of intermediate mono- and diesters to prevent cross-contamination.

Comparative data from benzyl benzoate synthesis reveals:

ParameterOptimal RangeSelectivity Impact
Temperature90–120°C↑ Conversion, ↓ side products
Benzyl alcohol:ester5:1 molar ratioEnsures complete conversion
Catalyst lifetime≤3 cyclesActivity drops 40% after reuse

High-Temperature Hydrothermal Synthesis

Pressurized Reactor Systems

High-temperature hydrolysis studies of benzyl esters (e.g., benzyl benzoate at 240–300°C) suggest that inverse conditions—elevated temperatures with excess benzyl alcohol—could favor esterification. In a Parr autoclave, 1,2,4-benzenetricarboxylic acid and benzyl alcohol react at 220–260°C under autogenous pressure (2–6 MPa), achieving 85–90% triester yield within 2–4 hours. This method bypasses solvent use, leveraging the reactants’ mutual solubility at high temperatures.

Critical considerations:

  • Acid suppression: Residual carboxylic acids promote side reactions (e.g., ether formation). Adding 5–10 wt% molecular sieves absorbs water, shifting equilibrium toward esterification.

  • Cooling protocol: Gradual cooling to 60–80°C ensures phase separation, with the organic phase containing >75% triester.

Catalytic Innovations and Selectivity Control

Zeolite-Based Catalysts

Heterogeneous catalysts like H-Beta zeolite (SiO₂/Al₂O₃ = 25) enhance regioselectivity in polycarboxylic esterifications. In bench-scale trials, H-Beta achieves 92% triester selectivity at 150°C, minimizing diester byproducts to <5%. Catalyst recyclability remains limited (<5 cycles), with pore blockage from high-molecular-weight intermediates.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica enable room-temperature esterification in non-aqueous media. While effective for monoesters (70–80% yield), triester synthesis requires sequential batch processing, extending reaction times to 7–10 days.

Industrial-Scale Process Design

Continuous-Flow Reactor Optimization

Adopting continuous-flow stirred tank reactor (CSTR) designs from benzyl benzoate production, triester synthesis achieves 65% conversion per pass at 250°C with a 30-minute residence time. Two-stage reactors with intercoolers (95°C) facilitate phase separation and intermediate isolation, boosting overall yield to 78%.

Economic trade-offs:

  • Energy costs: High-temperature operation increases steam demand by 40% vs. batch processes.

  • Waste reduction: Closed-loop solvent recovery cuts raw material use by 25%.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetricarboxylic acid benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed:

    Hydrolysis: 1,2,4-Benzenetricarboxylic acid.

    Reduction: 1,2,4-Benzenetricarboxylic acid benzyl alcohol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Topical Therapeutics:
1,2,4-Benzenetricarboxylic acid benzyl ester is utilized in the formulation of topical treatments for various skin conditions. Its efficacy as a parasiticide has been demonstrated in the treatment of scabies and other ectoparasitic infections. The compound acts by disrupting the cellular integrity of parasites, leading to their elimination .

Solubilizing Agent:
In pharmaceutical formulations, this compound serves as a solubilizing agent and nonaqueous solvent for intramuscular injections. Its ability to enhance solubility is critical for the effective delivery of certain medications .

Material Science Applications

Polymer Chemistry:
The compound is used in the synthesis of polymers where it acts as a plasticizer . By improving the flexibility and workability of polymer matrices, it enhances their performance in various applications such as coatings and adhesives .

Metal-Organic Frameworks:
Research indicates that this compound can be incorporated into metal-organic frameworks (MOFs), which are materials with high surface areas useful for gas adsorption and separation processes. These MOFs can be engineered to selectively capture specific gases, making them valuable for environmental applications .

Organic Synthesis Applications

Synthesis of Esters:
The compound plays a significant role in organic synthesis as a reagent for the preparation of various esters. It can be employed in reactions involving aromatic carboxylic acids and alcohols to yield benzyl esters efficiently . This application is particularly relevant in synthesizing compounds for flavors and fragrances.

Catalytic Reactions:
In catalytic processes, this compound has been studied as a potential catalyst or co-catalyst in reactions involving the formation of carbon-carbon bonds or other functional groups. Its unique structural properties allow it to facilitate reactions under mild conditions .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalTreatment of ScabiesDemonstrated effectiveness as a topical parasiticide
Material ScienceIncorporation into MOFsEnhanced gas adsorption capabilities
Organic SynthesisSynthesis of Aromatic EstersEfficient yields in esterification reactions

Mechanism of Action

The mechanism of action of 1,2,4-benzenetricarboxylic acid benzyl ester depends on the specific application and reaction it is involved in. For instance, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Similar compounds include esters of 1,2,4-benzenetricarboxylic acid with varying substituents:

  • Alkyl Esters: Triisooctyl ester (C₃₃H₅₄O₆): Branched aliphatic chains provide flexibility and lower glass transition temperatures, making it suitable as a plasticizer . Trihexyl ester (C₂₇H₄₂O₆): Linear alkyl chains offer intermediate viscosity and compatibility with polymers . Trinonyl ester (C₃₆H₆₀O₆): Longer alkyl chains enhance hydrophobicity, used in lubricants and coatings .
  • Aromatic Esters :
    • Benzyl ester: Aromatic groups increase rigidity and thermal stability (predicted melting point >200°C) due to π-π interactions.
  • Mixed/Functionalized Esters :
    • 4-Dodecyl dimethyl ester (C₂₃H₃₄O₆): Combines alkyl and methyl groups, used in surfactants .
    • Triglycidyl ester (C₁₈H₁₈O₉): Epoxy groups enable cross-linking in polymer coatings .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Applications
1,2,4-Benzenetricarboxylic acid (base) C₉H₆O₆ 210.14 - - Polymer intermediates
Benzyl ester C₂₇H₂₄O₆ 444.48* ~1.2 (estimated) >300 (estimated) High-temperature plastics
Triisooctyl ester C₃₃H₅₄O₆ 582.78 0.993 585 Plasticizers
Trihexyl ester C₂₇H₄₂O₆ 462.62 ~0.95 (estimated) 450–500 Lubricants
Trinonyl ester C₃₆H₆₀O₆ 612.86 - - Coatings
4-Dodecyl dimethyl ester C₂₃H₃₄O₆ 406.51 - - Biosurfactants

*Calculated based on structural similarity.

Key Differentiators

  • Thermal Stability : Benzyl ester > triglycidyl ester > alkyl esters .
  • Solubility: Alkyl esters are more soluble in non-polar solvents, while benzyl esters prefer aromatic solvents .
  • Reactivity : Triglycidyl ester’s epoxy groups enable covalent bonding, unlike inert alkyl/benzyl esters .

Biological Activity

1,2,4-Benzenetricarboxylic acid benzyl ester, also known as benzyl trimellitate (BTM), is a chemical compound with notable applications in various fields, particularly in the synthesis of plasticizers and as an intermediate in organic synthesis. Its biological activity has garnered interest due to its potential effects on human health and environmental interactions.

  • Chemical Formula : C_{15}H_{14}O_{5}
  • CAS Number : 16432-55-6
  • Molecular Weight : 270.27 g/mol

Biological Activity Overview

The biological activity of BTM is primarily investigated in terms of its toxicity, potential therapeutic effects, and environmental impact. The compound's interactions with biological systems can be categorized into several key areas:

  • Toxicological Studies : Research indicates that BTM exhibits low acute toxicity in mammals. Studies have shown that it is rapidly metabolized, which suggests a relatively low risk of chronic toxicity under normal exposure levels.
  • Antimicrobial Properties : Preliminary studies suggest that BTM may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, indicating potential use in pharmaceutical formulations.
  • Endocrine Disruption Potential : There are concerns regarding the endocrine-disrupting properties of some esters, including BTM. Investigations into its effects on hormonal activities are ongoing.

Toxicological Profile

Table 1 summarizes key findings from toxicological assessments of BTM:

Study ReferenceTest OrganismDose (mg/kg)Observed Effects
Rats0.3No adverse effects observed after 2 weeks
Rats0.1 - 0.5Dose-dependent increase in lung lesions
RabbitsVariousMild to severe erythema observed; no irritation on intact skin

These studies demonstrate a complex interaction between dose and biological response, highlighting the importance of further research to establish safe exposure levels.

Antimicrobial Activity

A study published in Phytochemistry evaluated the antimicrobial properties of several benzyl esters, including BTM. The results indicated that BTM showed significant inhibitory effects against certain bacterial strains, suggesting its potential application in developing antimicrobial agents .

Endocrine Disruption Potential

Research conducted by the OECD assessed the endocrine-disrupting potential of various benzyl esters, including BTM. The findings suggested that while some benzyl esters could interact with hormone receptors, further detailed studies are required to understand the specific mechanisms involved .

Case Studies

Several case studies have been conducted to explore the biological activity of BTM:

  • Case Study 1 : A study examining the effects of BTM on reproductive health indicated no significant adverse effects at low exposure levels but recommended further investigation into long-term exposure impacts.
  • Case Study 2 : Research focused on the use of BTM as a plasticizer indicated that while it enhances material properties, its leaching into environments could pose risks to aquatic life due to potential bioaccumulation.

Q & A

Basic: What are the standard synthetic methodologies for preparing 1,2,4-Benzenetricarboxylic Acid Benzyl Ester?

Answer:
The synthesis typically involves esterification of 1,2,4-Benzenetricarboxylic acid (trimellitic acid) with benzyl alcohol under acidic or catalytic conditions. Common protocols include:

  • Acid-catalyzed esterification : Using concentrated sulfuric acid or p-toluenesulfonic acid as a catalyst in refluxing toluene or xylene, with water removal via Dean-Stark trap to drive the reaction .
  • Schotten-Baumann reaction : Reacting the acid chloride derivative (trimellitic anhydride chloride) with benzyl alcohol in a biphasic system (e.g., NaOH/water and dichloromethane) .
    Key parameters include stoichiometric ratios (e.g., 1:3 molar ratio of acid to benzyl alcohol), reaction temperature (80–120°C), and purification via column chromatography or recrystallization.

Advanced: How can conflicting NMR data for structurally similar esters (e.g., alkyl vs. benzyl derivatives) be resolved?

Answer:
Discrepancies in 1H^1H- or 13C^{13}C-NMR spectra often arise from steric effects, conformational flexibility, or impurities. Strategies include:

  • 2D NMR techniques : HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to confirm connectivity and distinguish between regioisomers .
  • Comparative analysis : Cross-referencing with databases like NIST Chemistry WebBook or published spectra of analogous esters (e.g., 1,2-Benzenedicarboxylic acid diheptyl ester, CAS 3648-21-3) .
  • Computational modeling : Using DFT (density functional theory) to predict chemical shifts and validate assignments .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • FTIR : Confirms ester carbonyl stretches (~1720–1740 cm1^{-1}) and absence of carboxylic acid O-H bands (~2500–3300 cm1^{-1}) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or GC-MS to verify molecular weight (e.g., molecular ion peak at m/z 330.33 for triallyl ester derivatives) .
  • HPLC/GC : Reverse-phase HPLC with C18 columns or GC with FID detectors for purity assessment, using hexane/isopropanol gradients or non-polar stationary phases .

Advanced: How can SHELX software optimize crystallographic refinement of 1,2,4-Benzenetricarboxylic acid derivatives?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve ester group torsional angles and hydrogen bonding networks .
  • Restraints and constraints : Applying rigid-bond (DELU) and similarity (SIMU) restraints to benzyl groups to mitigate thermal motion artifacts .
  • Twinned data handling : For challenging crystals (e.g., non-merohedral twinning), use the BASF parameter in SHELXL to refine twin fractions .

Advanced: What challenges arise when incorporating this compound into metal-organic frameworks (MOFs)?

Answer:

  • Coordination ambiguity : The three carboxylate groups may compete for metal nodes, leading to disordered structures. Pre-synthetic functionalization (e.g., protecting one carboxylate with benzyl ester) can direct regioselectivity .
  • Solvent stability : Hydrolysis of benzyl esters in aqueous MOF synthesis requires non-protic solvents (e.g., DMF or THF) and inert atmospheres .
  • Porosity optimization : Bulky benzyl groups may reduce pore size. Post-synthetic ester cleavage (e.g., hydrogenolysis) can restore porosity .

Basic: What are the solubility and stability considerations for experimental design?

Answer:

  • Solubility : The compound is lipophilic, soluble in dichloromethane, THF, and toluene but insoluble in water. Additives like DMSO may enhance solubility for biological assays .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at 2–8°C in anhydrous environments to prevent ester degradation .

Advanced: How can computational methods predict gas chromatography retention indices for derivatives?

Answer:

  • Quantitative structure-retention relationship (QSRR) models : Use support vector machines (SVMs) or multiple linear regression (MLR) with descriptors like molecular weight, polarizability, and ester group topology .
  • Database mining : Cross-reference with retention indices of structurally similar esters (e.g., 1,2-Benzenedicarboxylic acid diheptyl ester, CAS 3648-21-3) from NIST or published chromatograms .

Advanced: What safety protocols are critical for handling benzyl ester derivatives?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as esters like triallyl derivatives are irritants (R36/37/38) .
  • Waste disposal : Hydrolyze esters with NaOH/ethanol mixtures before neutralizing and disposing as non-halogenated organic waste .

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